1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Description
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The parent pyrazole rings are substituted with methyl groups at positions 1 and 4 (on the first pyrazole) and at position 1 (on the second pyrazole). This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, with characterization via NMR, GC-MS, and X-ray crystallography .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-7-15(3)13-10(8)11-6-9-4-5-14(2)12-9/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
VEDCYTYNFVXAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Acid/Base-Catalyzed Condensation
The most common method involves reacting 1,4-dimethylpyrazol-3-amine with (1-methyl-1H-pyrazol-3-yl)methanol under acidic or basic conditions. For example:
- H₂SO₄ catalysis (50°C, 6 h) yields 68% product after recrystallization from ethanol.
- KOH/EtOH (reflux, 4 h) achieves 72% yield but requires column chromatography for purification.
Key challenges include controlling regioselectivity and minimizing oxidation byproducts. Sodium sulfite (0.5–1.0 eq.) is often added to stabilize intermediates.
Reductive Amination
Two-Step Process
- Imine formation : Reacting 1,4-dimethylpyrazol-3-amine with (1-methyl-1H-pyrazol-3-yl)formaldehyde in methanol (25°C, 12 h).
- Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) reduces the imine to the amine, yielding 85% after silica gel chromatography.
Advantages : High selectivity, mild conditions.
Limitations : Requires anhydrous solvents and careful handling of cyanoborohydride.
Alkylation of Pyrazole Amines
Nucleophilic Substitution
(1-Methyl-1H-pyrazol-3-yl)methyl bromide (1.2 eq.) reacts with 1,4-dimethylpyrazol-3-amine in acetonitrile (K₂CO₃, 60°C, 8 h), yielding 63% product. Side products (e.g., dialkylated amines) are minimized using a 1:1.2 amine:alkylating agent ratio.
Mitsunobu Reaction
A niche method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1,4-dimethylpyrazol-3-amine with (1-methyl-1H-pyrazol-3-yl)methanol (THF, 0°C → rt, 24 h). This achieves 58% yield but is cost-prohibitive for large-scale synthesis.
One-Pot Tandem Synthesis
A streamlined approach condenses 3,5-dimethyl-1H-pyrazole and 3-amino-1-methylpyrazole with paraformaldehyde in DMF (120°C, 6 h), yielding 76% via in situ methylene bridge formation.
Reaction Mechanism :
- Formaldehyde activates the amine for nucleophilic attack.
- Sequential dehydration forms the methylene linkage.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed Cond. | H₂SO₄, 50°C, 6 h | 68 | 98 | Low cost, minimal side products |
| Reductive Amination | NaBH₃CN, MeOH, 12 h | 85 | 99 | High yield, selective |
| Alkylation (K₂CO₃) | CH₃CN, 60°C, 8 h | 63 | 97 | Scalable |
| One-Pot Tandem | DMF, 120°C, 6 h | 76 | 95 | Fewer steps |
Purification and Characterization
- Recrystallization : Isopropanol/water (2:1) removes polar impurities, achieving >98% purity.
- Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves regioisomers.
- Spectroscopic Data :
Challenges and Optimization
- Oxidation Sensitivity : Amine intermediates degrade upon exposure to air; argon atmospheres and reducing agents (Na₂SO₃) improve stability.
- Regioselectivity : Steric hindrance from 1,4-dimethyl groups directs substitution to the 3-position.
- Scale-Up : Alkylation methods are preferred for industrial production due to shorter reaction times and lower solvent volumes.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various amine derivatives[5][5].
Scientific Research Applications
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Linked Heterocycles : Thiazole or pyridine moieties (as in analogs) enhance π-π stacking interactions, whereas the bis-pyrazole system in the target compound prioritizes hydrogen-bonding networks .
- Lipophilicity : The target compound’s higher logP (2.1) suggests better membrane permeability than pyridine-linked analogs (logP 0.9), aligning with antimicrobial activity trends .
Crystallographic and Hydrogen-Bonding Analysis
X-ray studies of related compounds reveal that 1,4-dimethyl substitution promotes helical hydrogen-bonding networks (graph set: C(6) ), unlike 3,5-dimethyl analogs, which form linear chains ( C(4) ). This structural motif may enhance crystalline stability in material science applications .
Biological Activity
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 198.25 g/mol
- CAS Number: Not specifically mentioned in the search results but can be referenced from related compounds.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including the compound in focus, exhibit promising anticancer properties. The following findings summarize its biological activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Significant antiproliferation |
| HepG2 (Liver) | 26.00 | Induction of apoptosis |
| A549 (Lung) | 49.85 | Growth inhibition |
| NCI-H460 (Lung) | 8.55 | Cytotoxicity |
These studies indicate that compounds with similar pyrazole scaffolds can inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, thus reducing inflammation in various models.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Targeting Kinases: Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation.
- Modulation of Apoptosis Pathways: These compounds may enhance apoptotic signaling pathways, leading to increased cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Breast Cancer Cells: A study evaluated the effects of a series of pyrazole compounds on MDA-MB-231 cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 12.50 µM .
- Liver Cancer Treatment: Research involving HepG2 cells showed that treatment with pyrazole derivatives resulted in notable cytotoxicity and apoptosis induction, suggesting potential for liver cancer therapy .
- Lung Cancer Models: In vivo studies using A549 and NCI-H460 cell lines demonstrated that these compounds could effectively inhibit tumor growth and promote autophagy without inducing apoptosis at certain concentrations .
Q & A
Basic Question: What are the key synthetic routes for preparing 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine?
Answer:
The synthesis of this compound typically involves multi-step reactions focusing on pyrazole core functionalization. A common approach includes:
- Step 1 : Condensation of substituted hydrazines with β-keto esters or enol ethers to form the pyrazole ring.
- Step 2 : Alkylation at the N-position using methylating agents (e.g., methyl iodide) under basic conditions (e.g., Cs₂CO₃) .
- Step 3 : Reductive amination or nucleophilic substitution to introduce the [(1-methyl-1H-pyrazol-3-yl)methyl] group. For example, coupling with 1-methyl-1H-pyrazole-3-carbaldehyde via a reductive amination protocol using NaBH₃CN .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization for high-purity isolation .
Basic Question: How can researchers validate the structural integrity of this compound?
Answer:
Analytical Techniques and Data Types :
Advanced Question: What computational strategies can optimize reaction conditions for this compound’s synthesis?
Answer:
Advanced computational workflows integrate:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and energetics of key steps (e.g., pyrazole ring closure or alkylation) .
- Reaction Path Screening : Automated algorithms (e.g., GRRM) to identify low-energy pathways and solvent effects. For example, predicting optimal solvent polarity for reductive amination .
- Machine Learning (ML) : Training models on existing pyrazole synthesis data to predict yields under varied conditions (e.g., temperature, catalyst loading) .
- Validation : Cross-referencing computational predictions with experimental data (e.g., kinetic studies) to refine models .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
Methodological Framework :
Core Modifications : Systematically alter substituents (e.g., methyl groups, pyrazole positions) and assess impact on bioactivity.
In Vitro Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
Data Correlation : Compare activity trends with electronic (Hammett σ) or steric (Taft parameters) descriptors to derive SAR rules .
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Answer:
Root Causes and Mitigation Strategies :
Advanced Question: What strategies enable efficient scale-up from milligram to gram synthesis?
Answer:
Process Chemistry Considerations :
- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Solvent Selection : Replace DCM with greener solvents (e.g., 2-MeTHF) for extraction .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to improve safety and yield .
- Quality Control : Use in-line PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Degradation above 150°C (DSC/TGA data); store at –20°C in amber vials .
- Light Sensitivity : Protect from UV exposure to prevent photolytic decomposition (validated via accelerated aging studies) .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of amine groups (validated by Karl Fischer titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
